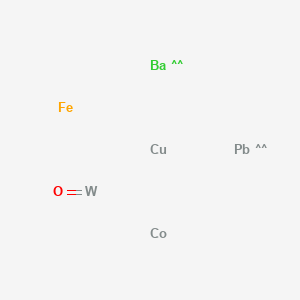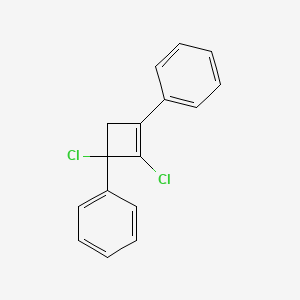
Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-: is an organic compound characterized by the presence of a cyclobutene ring substituted with two chlorine atoms and two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- typically involves the reaction of 1,1’-bis(benzene) with 2,3-dichlorocyclobutene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.
科学的研究の応用
Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
類似化合物との比較
Similar Compounds
Benzene, 1,3-dichloro-: A similar compound with two chlorine atoms substituted on a benzene ring.
Benzene, 1,2,3-trichloro-: Contains three chlorine atoms substituted on a benzene ring.
Benzene, 1,1’-(1,2-cyclobutanediyl)bis-: Features a cyclobutane ring instead of a cyclobutene ring.
Uniqueness
Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- is unique due to the presence of the cyclobutene ring with two chlorine atoms, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications and research studies.
特性
CAS番号 |
144773-83-1 |
|---|---|
分子式 |
C16H12Cl2 |
分子量 |
275.2 g/mol |
IUPAC名 |
(1,2-dichloro-3-phenylcyclobut-2-en-1-yl)benzene |
InChI |
InChI=1S/C16H12Cl2/c17-15-14(12-7-3-1-4-8-12)11-16(15,18)13-9-5-2-6-10-13/h1-10H,11H2 |
InChIキー |
YFVZWOVGUWTIIQ-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C1(C2=CC=CC=C2)Cl)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)
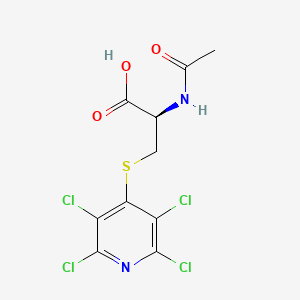
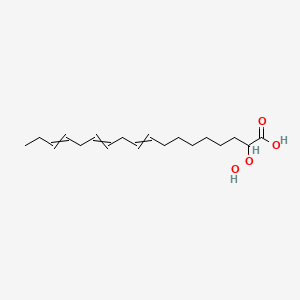
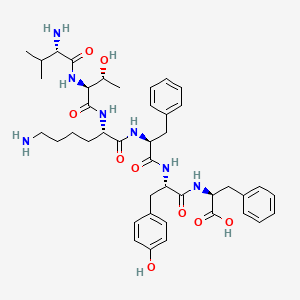
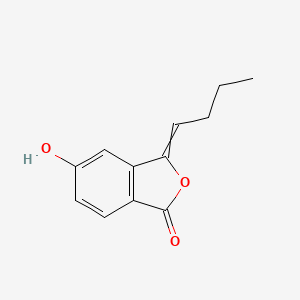
![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
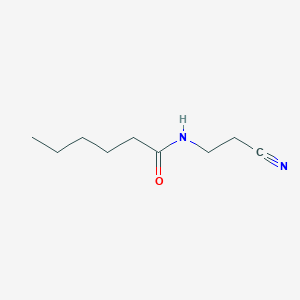
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
silane](/img/structure/B12553300.png)
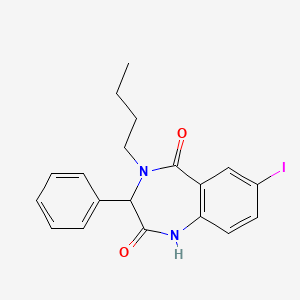
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
